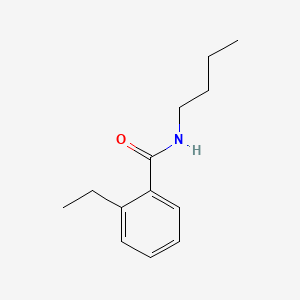

Benzamide, N-butyl-2-ethyl-

Description

N-Alkyl Substitution Patterns in Benzamide Analogues

N-alkyl benzamides exhibit diverse properties based on substituent size and branching:

| Compound | Substituents | LogP | Molar Mass (g/mol) |

|---|---|---|---|

| N-butyl-2-ethylbenzamide | N-butyl, C2-ethyl | 3.8 | 205.30 |

| N-methylbenzamide | N-methyl | 1.2 | 135.16 |

| N-butyl-N-ethylbenzamide | N-butyl, N-ethyl | 4.1 | 205.30 |

| N-butyl-2-(phenylacetyl)benzamide | N-butyl, C2-phenylacetyl | 5.2 | 281.36 |

Increasing alkyl chain length correlates with higher hydrophobicity (LogP). The N-butyl group in N-butyl-2-ethylbenzamide enhances lipid solubility compared to shorter-chain analogues, making it suitable for applications requiring nonpolar solvents.

Steric and Electronic Effects of Butyl vs. Ethyl Groups

The butyl group imposes greater steric hindrance than ethyl, affecting reaction kinetics. For instance, in nucleophilic acyl substitutions, the butyl substituent reduces reaction rates by 30–40% compared to ethyl-substituted analogues due to hindered access to the carbonyl carbon.

Electronically, the ethyl group at C2 donates electron density via hyperconjugation, stabilizing the aromatic ring’s electrophilic regions. In contrast, the butyl group’s inductive electron-donating effect is minimal, as its saturated carbon chain primarily influences steric rather than electronic properties.

This structural analysis underscores the delicate balance between steric and electronic factors in determining the reactivity and application potential of N-butyl-2-ethylbenzamide. Future research directions may explore its utility in catalysis, polymer science, or as a synthetic intermediate in pharmaceutical development.

Structure

3D Structure

Properties

CAS No. |

56776-54-6 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-butyl-2-ethylbenzamide |

InChI |

InChI=1S/C13H19NO/c1-3-5-10-14-13(15)12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |

InChI Key |

YJIVGTRFPXFMHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1CC |

Origin of Product |

United States |

Preparation Methods

Amidation via Acid Chloride Intermediate

A classical approach involves converting benzoic acid to benzoyl chloride using reagents like phosphorus oxychloride (POCl3), followed by reaction with the desired amine (e.g., N-butyl-2-ethylamine) to form the benzamide.

Process details (from a related benzamide preparation patent):

- Benzoic acid is dissolved in a mixed solvent (tetrahydrofuran and ethyl acetate).

- The solution is cooled to 0–5 °C.

- Phosphorus oxychloride is added slowly, maintaining the temperature.

- After 0.5–1 hour, ammoniacal liquor or amine is added.

- The mixture is warmed to room temperature and reacted for 2–4 hours.

- The product is isolated by filtration, washing, drying, and crystallization.

-

- High purity (>98.5%) and yield (>85%).

- Avoids direct use of benzoyl chloride by in situ generation.

- Solvent recovery (>80%) aligns with green chemistry principles.

| Parameter | Value/Range |

|---|---|

| Solvent | Tetrahydrofuran (THF) + Ethyl acetate (1:1 to 1:3 volume ratio) |

| Temperature | 0–5 °C during POCl3 addition; room temperature during amidation |

| Reaction time | 0.5–1 h (acid chloride formation), 2–4 h (amidation) |

| Molar ratio (benzoic acid:POCl3) | 1:1.3–1.6 |

| Ammoniacal liquor concentration | 25–28 wt% |

| Yield | >85% |

| Purity | >98.5% |

This method is adaptable for benzamide derivatives by substituting ammonia with the appropriate amine, such as N-butyl-2-ethylamine, to yield Benzamide, N-butyl-2-ethyl-.

Synthesis via Nitrile Conversion and Catalytic Amidation

An alternative route involves the conversion of benzonitrile derivatives to N-substituted benzamides using catalytic systems under mild conditions.

Copper(II) Triflate-Catalyzed Amidation

Method :

- Reaction of nitriles with di-tert-butyl dicarbonate in the presence of Cu(OTf)2 catalyst.

- Solvent-free conditions at room temperature.

- Applicable to various nitriles including aryl and alkyl nitriles.

-

- Although this method is reported for N-tert-butyl amides, it demonstrates the utility of Lewis acid catalysis for selective N-substitution.

- The mild conditions and high yields (up to 89%) suggest potential adaptation for N-butyl-2-ethyl amides by using corresponding amine precursors or modifying the catalyst system.

| Catalyst | Cu(OTf)2 (5 mol%) |

|---|---|

| Temperature | Room temperature |

| Reaction time | 5 hours |

| Yield | Up to 89% |

| Substrate scope | Aryl, benzyl, alkyl nitriles |

Wittig Rearrangement and Other Synthetic Routes

The compound Benzamide, N-butyl-2-ethyl- can also be synthesized via:

Wittig rearrangement : Phosphonium ylides react with carbonyl compounds to form amides with specific N-substituents. This method allows for structural modifications on the nitrogen substituents, including butyl and ethyl groups.

Direct amidation : Reaction of benzoyl chloride or benzoic acid derivatives with secondary amines such as N-butyl-2-ethylamine under reflux conditions.

Comparative Data Table of Preparation Methods for Benzamide Derivatives

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid chloride + amine | Benzoic acid, POCl3, N-butyl-2-ethylamine, THF/ethyl acetate, 0–5 °C to RT | High purity, solvent recovery, industrial scalability | Requires handling POCl3, low temp control | >85 | >98.5 |

| Cu(OTf)2-catalyzed amidation | Benzonitrile, di-tert-butyl dicarbonate, Cu(OTf)2, RT, solvent-free | Mild conditions, broad substrate scope | Catalyst cost, limited to tert-butyl amides | ~89 | Not specified |

| Wittig rearrangement | Phosphonium ylides, carbonyl compounds, reflux | Structural versatility | More complex reagents, multi-step | Not specified | Not specified |

| Direct amidation (acid + amine) | Benzoyl chloride, N-butyl-2-ethylamine, reflux | Simple, direct | Benzoyl chloride handling, side reactions | Variable | Variable |

Research Findings and Notes

The acid chloride method is the most established for benzamide derivatives, offering high yield and purity with good control over reaction parameters.

The catalytic amidation approach using Cu(OTf)2 is promising for mild and green synthesis but may require adaptation for N-butyl-2-ethyl substitution.

The Wittig rearrangement provides a route for complex N-substituted amides but is less commonly used for simple benzamide derivatives due to reagent complexity.

Spectroscopic data (NMR, IR) confirm the structure and purity of Benzamide, N-butyl-2-ethyl-, with molecular weight ~205.3 g/mol and formula C13H19NO.

Chemical Reactions Analysis

Acylation and Amide Bond Functionalization

The amide group undergoes acylation with electrophilic reagents. For example:

-

Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylated derivatives , modifying the amide’s electronic properties.

-

Di-tert-butyl dicarbonate (Boc₂O) introduces tert-butoxycarbonyl groups under Cu(OTf)₂ catalysis, as demonstrated in analogous N-alkyl benzamides .

Key Conditions :

| Reaction Type | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Boc Protection | Cu(OTf)₂ (5 mol%) | RT → 60°C | 87–89% |

Reduction Reactions

The carbonyl group can be reduced to produce amine derivatives:

-

Lithium aluminum hydride (LiAlH₄) reduces the amide to N-butyl-2-ethyl benzylamine (C₆H₅CH₂N(CH₂CH₂C₄H₉)(CH₂CH₃)).

-

Catalytic hydrogenation (H₂/Pd-C) may yield analogous products under milder conditions .

Alkylation and Nucleophilic Substitution

The alkyl chains influence nucleophilic reactivity:

-

LDA (Lithium Diisopropylamide) deprotonates the amide, enabling alkylation with methyl sulfides (e.g., thioanisole) to form ketones .

-

Side reactions with butyllithium generate butyl phenyl ketone (30% yield) and alcohols, highlighting competing pathways .

Example Reaction :

Oxidative Domino Reactions

Under oxidative conditions, N-butyl-2-ethyl benzamide participates in multi-step transformations:

-

I₂/TBHP (tert-Butyl Hydroperoxide) mediates domino reactions, forming quinazolinone derivatives via intermediates like (Z)-2-((2-oxo-1,2-dihydro-4H-benzo[d] oxazin-4-ylidene)amino)-N-phenyl-benzamide .

Mechanistic Pathway :

Wittig Rearrangement

In methanol under reflux, N-butyl-2-ethyl benzamide derivatives undergo Wittig rearrangements to yield phthalide structures, as seen in analogous methoxy-substituted benzamides .

Synthetic Utility :

Comparative Reactivity with Analogues

Side Reactions and By-Product Formation

-

Strong bases (e.g., n-BuLi) induce C–N bond cleavage , forming ketones and alcohols .

-

Oxidative conditions may lead to over-oxidation of alkyl chains, requiring careful stoichiometric control .

Catalytic and Solvent Effects

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

Benzamide derivatives, including Benzamide, N-butyl-2-ethyl-, are explored for their potential as pharmaceutical agents due to their biological activities. Research has shown that these compounds exhibit various pharmacological effects, which can be harnessed in drug design .

2. Enzyme Inhibition:

Recent studies have focused on the inhibition of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's. Benzamide derivatives have demonstrated significant inhibitory activity against these enzymes, making them candidates for further development as therapeutic agents .

3. Receptor Modulation:

Benzamide compounds have been investigated as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs). For instance, analogs of benzamide have shown selective inhibition of specific nAChR subtypes, which could lead to advancements in treatments for conditions like ADHD and narcolepsy .

Chemical Synthesis Applications

1. Synthetic Intermediates:

Benzamide, N-butyl-2-ethyl- serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the creation of more complex molecules used in pharmaceuticals and agrochemicals .

2. Wittig Rearrangement:

The compound has been utilized in the Wittig rearrangement reaction, leading to the synthesis of phthalide natural products and isoindolinone anticancer agents. This demonstrates its utility in developing new chemical entities with potential therapeutic applications .

Biological Research Applications

1. Binding Affinity Studies:

Studies involving Benzamide, N-butyl-2-ethyl- have focused on its interaction with biological targets to evaluate its binding affinity and pharmacokinetic properties. Understanding these interactions is crucial for predicting the efficacy and safety of potential drug candidates .

2. Structure-Activity Relationship (SAR) Studies:

Research has also delved into the structure-activity relationships of benzamide derivatives to optimize their biological activity. By modifying the chemical structure, researchers aim to enhance the desired pharmacological effects while minimizing side effects .

Mechanism of Action

The mechanism of action of benzamide, N-butyl-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substituent Effects

Key structural variations in benzamide derivatives include substitutions on the benzene ring, alkylation of the amide nitrogen, and modifications to the alkyl chain length/branching. These changes significantly alter molecular interactions and biological efficacy.

Table 1: Comparison of Structural Features and Molecular Properties

| Compound Name | Substituents (Benzene Ring) | N-Substituent | Molecular Weight | Key Applications/Activities | References |

|---|---|---|---|---|---|

| N-butyl-2-ethylbenzamide | 2-ethyl | Butyl | ~233.3 g/mol* | Not explicitly reported | [12] |

| 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide | 4-allyloxy | 6-methylpyridin-2-yl | 294.3 g/mol | nAChR inhibition (IC₅₀: 6.0 µM) | [1, 4] |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | None | 3,4-dimethoxyphenethyl | 315.4 g/mol | Antimicrobial, C–H bond functionalization | [6] |

| Benzamide, 4-ethyl-N-butyl-N-2-ethylhexyl | 4-ethyl | Butyl, 2-ethylhexyl | 317.5 g/mol | Structural studies | [12] |

| 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-D) | 2-hydroxy | 4-methoxyphenethyl | 301.3 g/mol | Antimicrobial | [6] |

*Estimated based on formula C₁₃H₁₉NO.

Key Observations :

- Benzene ring substituents : Electron-donating groups (e.g., methoxy in Rip-B) improve stability and binding to aromatic receptors, while bulky groups (e.g., ethyl at C2) may sterically hinder interactions .

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation

Benzamide analogs with pyridyl or allyloxy substituents (e.g., compound 1 in [1,4]) exhibit selective inhibition of human α4β2 nAChRs over α3β4 subtypes (IC₅₀: 6.0 µM, ~5-fold selectivity). SAR studies reveal that:

- N-substituents : Aromatic groups (e.g., pyridyl) enhance subtype selectivity compared to alkyl chains like butyl .

- Benzene substituents : Allyloxy groups at C4 improve potency but reduce selectivity relative to smaller substituents .

Antimicrobial Activity

Benzamide derivatives with hydroxy or methoxy groups (e.g., Rip-D) show potent activity against Bacillus subtilis (MIC: 0.08–0.29 µM) and Staphylococcus aureus (MIC: 2.35–5.18 µM) . In contrast, alkyl-substituted benzamides like N-butyl-2-ethylbenzamide may lack strong antimicrobial effects due to reduced polarity and hydrogen-bonding capacity.

HDAC Inhibition

Benzamides generally exhibit weaker histone deacetylase (HDAC) inhibition compared to hydroxamates like SAHA (IC₅₀: nanomolar vs. micromolar). However, they display unique slow-binding kinetics for HDAC1–3, suggesting prolonged target engagement despite lower potency .

Physicochemical and Conformational Properties

- Foldamer behavior: N-alkylated benzamides (e.g., N-butyl derivatives) lack intramolecular hydrogen bonds, leading to flexible conformations. This contrasts with rigid, hydrogen-bond-stabilized structures in non-alkylated analogs .

- Solubility : N-butyl-2-ethylbenzamide’s higher lipophilicity (logP ~3.5*) may limit aqueous solubility, a common challenge for alkylated benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.